CFTR corrector 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

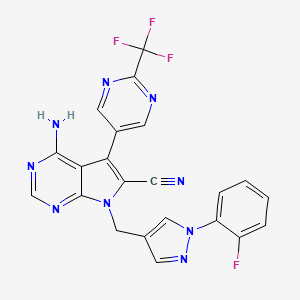

4-amino-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F4N9/c23-14-3-1-2-4-15(14)35-10-12(6-33-35)9-34-16(5-27)17(18-19(28)31-11-32-20(18)34)13-7-29-21(30-8-13)22(24,25)26/h1-4,6-8,10-11H,9H2,(H2,28,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTMAJPRFFZYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F4N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CFTR Corrector 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CFTR corrector 6, a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. For a comprehensive understanding, this document also draws upon the well-characterized mechanisms of the clinically approved corrector, Tezacaftor (VX-661), which shares a similar mode of action.

Introduction to CFTR Correctors and the F508del Mutation

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for regulating ion and fluid balance across epithelial surfaces.[1][2] The most common CF-causing mutation, F508del, results in the misfolding of the CFTR protein. This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR protein at the cell surface.[3][4]

CFTR correctors are a class of small molecules designed to rescue these misfolded CFTR proteins.[1] They act as pharmacological chaperones, binding to the mutant CFTR protein and facilitating its proper folding, thereby allowing it to evade ER-associated degradation and traffic to the plasma membrane.

Mechanism of Action of Type I CFTR Correctors: The Case of Tezacaftor (VX-661)

This compound belongs to the class of Type I correctors, which also includes Tezacaftor (VX-661) and Lumacaftor (VX-809). Extensive research on these molecules has elucidated a common mechanism centered on the stabilization of the first membrane-spanning domain (MSD1) of the CFTR protein.

Cryo-electron microscopy studies have revealed that Type I correctors like Tezacaftor bind directly to a hydrophobic pocket within MSD1. This binding event stabilizes the thermodynamically unstable MSD1, a critical early step in the biogenesis of the CFTR protein. By stabilizing MSD1, the corrector prevents the premature degradation of the nascent F508del-CFTR polypeptide, allowing it to fold into a more native-like conformation. This conformational rescue facilitates the interaction between different domains of the CFTR protein, a crucial requirement for its proper assembly and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the cell surface.

The overall effect is an increased quantity of F508del-CFTR protein at the plasma membrane, which can then be acted upon by potentiator molecules to restore chloride channel function.

Signaling Pathway Diagram

Caption: Mechanism of action of a Type I CFTR corrector.

Quantitative Data on Corrector Efficacy

The efficacy of CFTR correctors can be quantified through various in vitro assays. Below is a summary of available data for this compound and the combination of Tezacaftor with a potentiator.

| Compound/Combination | Cell Line | Assay | Parameter | Value | Reference |

| This compound | Primary Cystic Fibrosis Human Bronchial Epithelial (CF hBE) cells | Functional Assay | EC50 | 1.25 nM | |

| This compound | Fischer Rat Thyroid (FRT) cell line | Functional Assay | EC50 | 1.27 nM | |

| Tezacaftor (VX-661) + Ivacaftor (VX-770) | Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Ussing Chamber | CFTR Function | ~25% of non-CF HBE cells |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of CFTR correctors.

Western Blotting for CFTR Maturation

This assay assesses the ability of a corrector to rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) in the ER to its mature, complex-glycosylated form (Band C) that has transited through the Golgi.

Experimental Workflow Diagram

Caption: Workflow for Western blotting to assess CFTR maturation.

Protocol:

-

Cell Culture and Treatment: Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture until confluent. Treat the cells with the CFTR corrector at the desired concentration (e.g., 2 µM Tezacaftor) for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CFTR. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the CFTR bands using an enhanced chemiluminescence (ECL) detection system. The immature core-glycosylated form (Band B) and the mature complex-glycosylated form (Band C) will appear as distinct bands.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is an ex vivo technique used to measure ion transport across epithelial tissues or cell monolayers. It provides a functional readout of CFTR channel activity.

Experimental Workflow Diagram

Caption: Workflow for the Ussing chamber assay.

Protocol:

-

Cell Culture: Seed epithelial cells on permeable supports and culture them until they form a polarized monolayer with high transepithelial electrical resistance (TEER).

-

Corrector Incubation: Incubate the cell monolayers with the CFTR corrector (or vehicle control) for 24-48 hours.

-

Mounting: Mount the permeable support in the Ussing chamber apparatus, separating the apical and basolateral chambers.

-

Equilibration: Fill both chambers with physiological Ringer's solution, maintain at 37°C, and bubble with 95% O2 / 5% CO2. Allow the system to equilibrate.

-

Measurement of Short-Circuit Current (Isc):

-

Measure the baseline Isc.

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a cAMP agonist like forskolin to stimulate CFTR.

-

Add a CFTR potentiator (e.g., ivacaftor or genistein) to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of corrected CFTR function.

YFP-Halide Quenching Assay for High-Throughput Screening

This is a cell-based fluorescence assay widely used for high-throughput screening of CFTR modulators. It measures CFTR-mediated halide transport.

Experimental Workflow Diagram

Caption: Workflow for the YFP-halide quenching assay.

Protocol:

-

Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in 96- or 384-well plates.

-

Compound Incubation: Add test corrector compounds to the cells and incubate for 18-24 hours at 37°C.

-

Assay Preparation: Wash the cells to remove the compound-containing medium and replace it with a chloride-containing buffer.

-

CFTR Activation: Add a cocktail of CFTR activators, such as forskolin and genistein, to each well.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Iodide Addition: Inject an iodide-containing buffer into the wells. The influx of iodide through functional CFTR channels will quench the YFP fluorescence.

-

Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in corrector-treated cells compared to vehicle-treated cells indicates successful rescue of CFTR function.

Conclusion

This compound, as a potent Type I corrector, functions by directly binding to and stabilizing the MSD1 domain of the F508del-CFTR protein. This mechanism facilitates the proper folding and trafficking of the mutant protein to the cell surface, thereby increasing the density of functional channels. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel CFTR modulators. A deeper understanding of these mechanisms is crucial for designing next-generation therapies for cystic fibrosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 3. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoration of CFTR function in patients with cystic fibrosis carrying the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of CFTR corrector 6

An In-Depth Technical Guide to the In Vitro Characterization of CFTR Modulator "Corrector 6"

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein functions as a chloride and bicarbonate channel on the apical membrane of epithelial cells.[1][3] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in impaired ion transport, which causes a range of symptoms, most severely affecting the respiratory and digestive systems.[3]

Therapeutic strategies have focused on developing small molecules, known as CFTR modulators, to restore the function of the mutant protein. These modulators are broadly categorized as:

-

Correctors : These molecules act as pharmacological chaperones to facilitate the proper folding and trafficking of mutant CFTR protein to the cell surface. They address the protein processing defects associated with mutations like F508del, the most common CF-causing mutation.

-

Potentiators : These compounds increase the channel open probability (gating) of the CFTR protein located at the cell membrane, thereby enhancing the transport of chloride ions.

This document focuses on the in vitro characterization of a molecule referred to as CFTR corrector 6 . Despite its name, available data indicates that it functions as a potent potentiator of the CFTR channel. This guide will summarize the quantitative data, detail relevant experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The primary in vitro characteristic of a CFTR potentiator is its potency, typically measured as the half-maximal effective concentration (EC50). A lower EC50 value indicates a more potent compound. The reported in vitro potency of this compound in two different cell-based assays is summarized below.

| Assay System | Cell Type | Parameter | Value | Reference |

| CFTR Function Assay | Primary Cystic Fibrosis Human Bronchial Epithelial (CF hBE) Cells | EC50 | 1.25 nM | |

| CFTR Function Assay | Fischer Rat Thyroid (FRT) Cell Line | EC50 | 1.27 nM |

Experimental Protocols

The characterization of CFTR modulators like corrector 6 relies on robust in vitro assays that can quantify CFTR protein function and localization. Below are detailed methodologies for key experiments typically employed in the field.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. It measures the short-circuit current (Isc), which is a direct measure of net ion movement across the epithelium.

Objective: To measure the increase in CFTR-dependent chloride secretion in response to a potentiator after maximal stimulation of CFTR.

Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports at an air-liquid interface (ALI) to achieve a well-differentiated, polarized monolayer.

-

Chamber Setup: The permeable support with the cell monolayer is mounted in a modified Ussing chamber. The apical and basolateral sides are bathed in separate physiological solutions. A basolateral-to-apical chloride gradient is established to drive chloride secretion.

-

Baseline Measurement: To isolate CFTR activity, other ion channels are often blocked. For instance, an epithelial sodium channel (ENaC) inhibitor like benzamil (3 µM) can be added to the apical solution. A baseline Isc is recorded.

-

CFTR Activation: CFTR is maximally stimulated by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral solution. This opens the CFTR channels that are present on the apical membrane.

-

Potentiator Addition: The test compound (e.g., this compound) is added to the apical side in a dose-response manner. The increase in the forskolin-stimulated Isc reflects the potentiation of the CFTR channels.

-

CFTR Inhibition: At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.

-

Data Analysis: The change in Isc (ΔIsc) following the addition of the potentiator is plotted against the compound concentration to determine the EC50 value.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay commonly used for high-throughput screening of CFTR modulators. It uses a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.

Objective: To measure CFTR-mediated halide influx into cells as an indicator of channel function.

Methodology:

-

Cell Line Preparation: Fischer Rat Thyroid (FRT) cells, which do not endogenously express CFTR, are co-transfected or transduced with two constructs: one expressing the mutant CFTR of interest (e.g., F508del-CFTR) and another expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Cell Plating: Cells are plated in 384-well microplates.

-

Mutant CFTR Correction (If Necessary): For processing mutations like F508del, cells are typically incubated with a corrector compound (e.g., lumacaftor) or at a reduced temperature (e.g., 27°C for 24 hours) to promote trafficking of the mutant CFTR to the cell surface.

-

Assay Procedure:

-

The cells are washed with a chloride-free buffer (e.g., replacing Cl- with NO3-).

-

A baseline fluorescence is measured.

-

A cocktail containing a cAMP agonist (e.g., forskolin) and the potentiator test compound (e.g., this compound) is added.

-

Immediately after, an iodide-containing buffer is added. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

-

-

Data Analysis: The initial rate of fluorescence quenching is proportional to the CFTR channel activity. These rates are plotted against the concentration of the potentiator to calculate the EC50.

Visualization of Pathways and Workflows

Mechanism of CFTR Correctors and Potentiators

The following diagram illustrates the distinct but synergistic mechanisms of CFTR correctors and potentiators in rescuing the function of the F508del-CFTR mutant protein.

Caption: General mechanism of CFTR correctors and potentiators.

cAMP Signaling Pathway for CFTR Activation

CFTR is a cAMP-activated channel. The following diagram shows the signaling cascade leading to its activation, which is the pathway exploited by assays using forskolin.

Caption: The cAMP signaling cascade for CFTR channel activation.

Experimental Workflow for Potentiator Characterization

This diagram outlines a typical in vitro workflow for identifying and characterizing a novel CFTR potentiator.

Caption: In vitro workflow for CFTR potentiator discovery.

References

A Technical Deep Dive into the Binding Site of CFTR Corrector VX-661 (Tezacaftor)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector VX-661 (tezacaftor) on the CFTR protein. It consolidates key findings from structural biology, biochemistry, and functional studies to offer a detailed understanding of the molecular interactions that underpin the therapeutic effect of this important drug. This document is intended to serve as a valuable resource for researchers and professionals involved in the ongoing development of novel CFTR modulators.

Executive Summary

VX-661 (tezacaftor) is a second-generation CFTR corrector that has demonstrated significant clinical benefit for individuals with cystic fibrosis (CF), particularly those with the F508del mutation. As a Type 1 corrector, VX-661 facilitates the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby increasing the number of functional chloride channels. This guide elucidates the precise location of the VX-661 binding site on the CFTR protein, details the key molecular interactions, and presents the experimental methodologies used to uncover these critical insights.

The VX-661 Binding Site on the CFTR Protein

Cryo-electron microscopy (cryo-EM) studies have been instrumental in revealing the atomic-level details of the VX-661 binding site. These studies, in conjunction with biochemical and mutagenesis analyses, have definitively located the binding pocket within the Membrane Spanning Domain 1 (MSD1) of the CFTR protein.

VX-661 shares a similar binding site with the first-generation corrector, lumacaftor (VX-809). The binding site is a hydrophobic internal pocket within MSD1, formed by the convergence of transmembrane helices (TMs) 1, 2, 3, and 6.[1][2] This strategic location at the interface between NBD1 and the MSDs is crucial for its mechanism of action, which involves stabilizing the MSD1 domain during the early stages of CFTR biosynthesis and preventing its premature degradation.[3][4]

Key Amino Acid Residues

Molecular interaction studies have identified several amino acid residues within a 4.5 Å distance of tezacaftor, contributing to the stability of the drug-protein complex. A pivotal interaction is the formation of a hydrogen bond between the polar region of tezacaftor and the side chain of Arginine 74 (R74) .[4] This interaction is a distinguishing feature compared to lumacaftor, which forms a salt bridge with Lysine 68 (K68). The specificity of this interaction has been confirmed through mutagenesis studies, where substitutions at position R74, but not K68, reduce the binding of tezacaftor.

Quantitative Data on VX-661 Binding and Efficacy

The following tables summarize the key quantitative data related to the binding affinity of VX-661 and its efficacy in rescuing the F508del-CFTR mutation.

| Binding Affinity Parameter | Value | Method |

| Ki (Inhibition Constant) | 0.12 ± 0.04 µM | Competition Binding Assay with [3H]lumacaftor |

Table 1: Binding Affinity of Tezacaftor (VX-661) to CFTR.

| Functional Rescue Parameter | Observation | Cell Model/Assay |

| Half-life of mature F508del-CFTR (Band C) | Increased by two-fold with VX-661 treatment. | CFBE41o- cells, Cycloheximide chase assay |

| Half-life of mature F508del-CFTR (Band C) | Increased by nearly five-fold with VX-661 and VX-445 combination treatment. | CFBE41o- cells, Cycloheximide chase assay |

| F508del-CFTR Chloride Channel Conductance | Increased to ~25% of non-CF human bronchial epithelial (HBE) cells with chronic VX-661 and acute VX-770 treatment. | Human Bronchial Epithelial (HBE) cells |

Table 2: Efficacy of Tezacaftor (VX-661) in Rescuing F508del-CFTR.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the VX-661 binding site and its functional consequences.

Cryo-Electron Microscopy (Cryo-EM) of the CFTR-VX-661 Complex

Cryo-EM has been pivotal in visualizing the high-resolution structure of CFTR in complex with VX-661.

Methodology Overview:

-

Protein Expression and Purification: Human CFTR protein is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.

-

Complex Formation: Purified CFTR is incubated with an excess of VX-661 to ensure saturation of the binding sites.

-

Grid Preparation and Vitrification: A small volume of the CFTR-VX-661 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected at various tilt angles.

-

Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and defocus. Individual particle images are picked, classified, and aligned to generate a high-resolution 3D reconstruction of the CFTR-VX-661 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to achieve the best fit.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to validate the functional importance of specific amino acid residues in the binding of VX-661.

Methodology Overview:

-

Plasmid Preparation: A plasmid containing the human CFTR cDNA is used as a template.

-

Primer Design: Primers containing the desired mutation (e.g., R74A) are designed.

-

PCR Mutagenesis: The plasmid is amplified by PCR using the mutagenic primers, which introduces the desired mutation.

-

Template Removal and Transformation: The parental, non-mutated plasmid is digested, and the mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.

-

Expression and Functional Analysis: The mutated CFTR protein is expressed in a suitable cell line, and the effect of the mutation on VX-661 binding and/or functional rescue is assessed using assays described below.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of VX-661 to the CFTR protein.

Methodology Overview:

-

Membrane Preparation: Membranes from cells expressing the CFTR protein are prepared by homogenization and centrifugation.

-

Competition Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the same site as VX-661 (e.g., [3H]lumacaftor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled VX-661.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter that traps the membranes and the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (VX-661). The IC50 (the concentration of VX-661 that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

CFTR Maturation and Trafficking Assays (Western Blotting)

Western blotting is used to assess the effect of VX-661 on the maturation and trafficking of F508del-CFTR.

Methodology Overview:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with VX-661 or a vehicle control for a specified period.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal. The immature (Band B) and mature (Band C) forms of CFTR can be distinguished by their different molecular weights.

-

Densitometry: The intensity of the bands is quantified to determine the ratio of mature to immature CFTR, providing a measure of corrector efficacy.

CFTR Channel Function Assays (Ussing Chamber)

The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial cell monolayers and is used to assess the functional rescue of CFTR by correctors.

Methodology Overview:

-

Cell Culture on Permeable Supports: Epithelial cells expressing CFTR are grown on permeable supports to form a polarized monolayer.

-

Mounting in Ussing Chamber: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to zero, and the resulting short-circuit current, which reflects net ion transport, is measured.

-

Pharmacological Modulation: The activity of different ion channels is dissected by the sequential addition of specific inhibitors and activators. For CFTR, this typically involves inhibiting the epithelial sodium channel (ENaC) with amiloride, stimulating CFTR with a cAMP agonist like forskolin, and then inhibiting CFTR with a specific inhibitor like CFTRinh-172.

-

Data Analysis: The change in Isc in response to CFTR stimulation and inhibition provides a quantitative measure of CFTR-mediated chloride secretion, allowing for the assessment of corrector efficacy.

Visualizations

The following diagrams illustrate key concepts related to the binding and mechanism of action of VX-661.

Caption: Signaling pathway of F508del-CFTR correction by VX-661.

Caption: Experimental workflow for determining the VX-661 binding site.

Caption: Logical relationship of VX-661 binding to functional rescue.

Conclusion

The precise elucidation of the VX-661 binding site within the MSD1 domain of the CFTR protein represents a significant advancement in the field of cystic fibrosis therapeutics. This knowledge, garnered through a combination of sophisticated structural and functional assays, not only explains the mechanism of action of this important corrector but also provides a rational basis for the design of next-generation CFTR modulators with improved efficacy and specificity. The detailed experimental protocols and quantitative data presented in this guide are intended to support the ongoing research and development efforts aimed at combating cystic fibrosis.

References

In-Depth Technical Guide to the Pharmacological Properties of CFTR Potentiator 6

A Comprehensive Analysis for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The compound referred to as "CFTR corrector 6" in some commercial contexts is, in fact, a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide will accurately refer to it as CFTR Potentiator 6 , corresponding to "Example 27" as described in patent WO2018094137A1, titled "Pyrrolopyrimidines as cftr potentiators". This distinction is critical as correctors and potentiators have fundamentally different mechanisms of action.

Executive Summary

CFTR Potentiator 6 is a novel small molecule belonging to the pyrrolopyrimidine class that has demonstrated significant efficacy in enhancing the channel gating function of the CFTR protein. This document provides a detailed overview of its pharmacological properties, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of therapeutics for cystic fibrosis (CF) and other CFTR-related disorders.

Mechanism of Action: A CFTR Potentiator

Unlike CFTR correctors that aim to rescue the misfolded F508del-CFTR protein and improve its trafficking to the cell surface, CFTR Potentiator 6 acts on CFTR channels that are already present at the plasma membrane. Its primary mechanism of action is to increase the open probability (Po) of the CFTR channel, thereby augmenting the transmembrane flow of chloride ions. This potentiation of channel activity helps to restore the normal physiological function of epithelial tissues, which is impaired in individuals with CF.

The potentiation activity of this compound is crucial for mutations where the CFTR protein is expressed on the cell surface but exhibits defective gating (Class III mutations, e.g., G551D) or for partially corrected F508del-CFTR that has reached the cell membrane.

Below is a conceptual signaling pathway illustrating the role of a CFTR potentiator.

Early-stage research on CFTR corrector 6 efficacy

An In-depth Technical Guide to the Early-Stage Efficacy Assessment of CFTR Correctors

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the early-stage research and development of CFTR correctors. While the initial query focused on a compound designated "CFTR corrector 6," publicly available information identifies this specific molecule as a CFTR potentiator. For the benefit of researchers, scientists, and drug development professionals, this document will focus on the established preclinical evaluation pipeline for a hypothetical early-stage CFTR corrector, using the principles and techniques gleaned from the development of approved CFTR modulators.

Introduction to CFTR Correction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR proteins, enabling them to reach the cell surface and function as ion channels.[3][4] This is distinct from CFTR potentiators, which act on CFTR channels already present at the cell surface to increase their opening probability. The ultimate goal of corrector therapy is to increase the quantity of functional CFTR at the plasma membrane.

Quantitative Assessment of Corrector Efficacy

The early-stage evaluation of a CFTR corrector involves a battery of in vitro assays to quantify its efficacy in rescuing mutant CFTR. The data is typically presented in a structured format to allow for clear comparison between different compounds and experimental conditions.

Table 1: In Vitro Efficacy of a Hypothetical CFTR Corrector

| Assay Type | Cell Line/Model | Mutation | Readout | Corrector Concentration (µM) | Result |

| Biochemical Assay | Fischer Rat Thyroid (FRT) cells | F508del-CFTR | Ratio of Band C (mature) to Band B (immature) CFTR | 1 | 0.4 |

| 3 | 0.7 | ||||

| 10 | 1.2 | ||||

| Functional Assay | Primary Human Bronchial Epithelial (hBE) cells | F508del/F508del | Forskolin-stimulated Isc (µA/cm²) | 1 | 15 |

| 3 | 45 | ||||

| 10 | 80 | ||||

| % of Wild-Type CFTR function | 1 | 5% | |||

| 3 | 15% | ||||

| 10 | 25% | ||||

| Organoid Swelling | Patient-derived intestinal organoids | F508del/F508del | Area Under the Curve (AUC) of swelling | 1 | 50 |

| 3 | 150 | ||||

| 10 | 300 |

Note: The data presented in this table is illustrative for a hypothetical early-stage corrector and does not represent "this compound."

As a point of reference, the compound initially searched, "this compound," has been characterized as a potent potentiator with EC₅₀ values of 1.25 nM and 1.27 nM in primary cystic fibrosis human bronchial epithelial (CF hBE) cells and Fischer rat thyroid (FRT) cell lines, respectively.

Detailed Experimental Protocols

Robust and reproducible experimental protocols are critical for the accurate assessment of corrector efficacy.

Western Blotting for CFTR Maturation

This biochemical assay assesses the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B, ~150 kDa) in the ER to its fully glycosylated, mature form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.

Methodology:

-

Cell Culture and Treatment:

-

Plate Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR in 6-well plates.

-

Culture until confluent.

-

Treat cells with varying concentrations of the test corrector (e.g., 0.1, 1, 3, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 200 µL of RIPA buffer supplemented with protease inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load 30-50 µg of protein per lane onto a 6% Tris-Glycine SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Data Analysis:

-

Quantify the densitometry of Band B and Band C for each lane.

-

Calculate the ratio of Band C to Band B to determine the extent of CFTR maturation.

-

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring CFTR-mediated chloride secretion across polarized epithelial monolayers.

Methodology:

-

Cell Culture:

-

Culture primary human bronchial epithelial (hBE) cells from CF patients (homozygous for F508del) on permeable supports at an air-liquid interface (ALI) for at least 4 weeks to achieve a differentiated, polarized monolayer.

-

-

Corrector Incubation:

-

Treat the hBE cell monolayers with the test corrector at various concentrations for 24-48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in modified Ussing chambers.

-

Bathe both the apical and basolateral sides with a Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

A basolateral-to-apical chloride gradient is imposed to drive chloride secretion.

-

-

Short-Circuit Current (Isc) Measurement:

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Sequentially add the following pharmacological agents to the apical or basolateral baths and record the change in Isc:

-

Amiloride (apical): To block the epithelial sodium channel (ENaC).

-

Forskolin (basolateral): To raise intracellular cAMP and activate PKA, which in turn activates CFTR.

-

CFTR potentiator (e.g., Genistein or Ivacaftor) (apical): To maximize the opening of corrected CFTR channels at the cell surface.

-

CFTR inhibitor (e.g., CFTRinh-172) (apical): To confirm that the measured current is CFTR-dependent.

-

-

-

Data Analysis:

-

The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of corrected CFTR function.

-

Compare the Isc from corrector-treated cells to vehicle-treated and wild-type cells to quantify the percentage of correction.

-

Visualizations of Core Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of key processes in CFTR corrector research.

Caption: Mechanism of F508del-CFTR Correction.

Caption: Experimental Workflow for Corrector Evaluation.

Caption: Decision Tree for Preclinical Advancement.

References

Cellular Targets of CFTR Corrector 6 (Tezacaftor): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of CFTR corrector 6, also known as Tezacaftor (VX-661). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development for cystic fibrosis (CF). This document summarizes key quantitative data, details experimental protocols for studying CFTR correctors, and visualizes relevant biological pathways and workflows.

Primary Cellular Target: F508del-CFTR

The primary cellular target of Tezacaftor is the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the F508del mutant. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of CF and results in a misfolded CFTR protein. This misfolded protein is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of CFTR protein at the cell surface.

Tezacaftor is classified as a Type I CFTR corrector . It acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding and subsequent trafficking to the plasma membrane. By partially rescuing the folding defect, Tezacaftor increases the density of functional CFTR channels at the cell surface, thereby restoring a level of chloride and bicarbonate transport.

Binding Site

Computational and cryo-electron microscopy studies have identified the binding site of Tezacaftor on the CFTR protein. It primarily interacts with the Membrane Spanning Domain 1 (MSD1) of the CFTR protein. This binding stabilizes the interface between MSD1 and the Nucleotide Binding Domain 1 (NBD1), a critical interaction that is disrupted by the F508del mutation.

Off-Target Effects

While Tezacaftor is designed to be specific for the CFTR protein, some off-target effects have been reported in in-vitro studies. A notable off-target effect is the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump . This inhibition can lead to an increase in cytosolic calcium levels, which may, in turn, influence various downstream signaling pathways. It is important for researchers to consider this potential off-target effect when designing and interpreting experiments involving Tezacaftor.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and activity of Tezacaftor.

Table 1: In Vitro Efficacy of Tezacaftor (this compound)

| Parameter | Cell Line | Value | Reference |

| EC50 | Primary Cystic Fibrosis Human Bronchial Epithelial (CF hBE) cells | 1.25 nM | [1][2] |

| EC50 | Fischer Rat Thyroid (FRT) cell lines | 1.27 nM | [1][2] |

| EC50 for sweat chloride | In vivo | 0.5 µg/mL | [3] |

| EC50 for ppFEV1 | In vivo | 0.4 µg/mL |

Table 2: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor (Symdeko)

| Patient Population | Outcome | Improvement | Reference |

| F508del homozygous | Absolute change in ppFEV1 | +4.0 percentage points (vs. placebo) | |

| F508del heterozygous with a residual function mutation | Absolute change in ppFEV1 | +6.8 percentage points (vs. placebo) | |

| F508del homozygous | Mean sweat chloride concentration decrease | -50.9 mmol/L |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of CFTR correctors like Tezacaftor.

Western Blotting for CFTR Protein Maturation

This assay is used to assess the effect of a corrector on the glycosylation and maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.

Materials:

-

Cells expressing F508del-CFTR

-

This compound (Tezacaftor)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors

-

Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

-

Polyacrylamide gels (6-8%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for CFTR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis:

-

Treat cells with Tezacaftor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Mix a standardized amount of protein lysate with Laemmli sample buffer.

-

Heat samples to denature the proteins (follow manufacturer's recommendations for the primary antibody, as some epitopes are heat-sensitive).

-

-

SDS-PAGE:

-

Load samples onto a low-percentage polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the intensity of Band B and Band C to determine the maturation ratio.

-

Ussing Chamber Assay for Ion Transport

The Ussing chamber is a gold-standard technique to measure ion transport across epithelial monolayers. It provides a direct functional readout of CFTR channel activity at the cell surface.

Materials:

-

Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution

-

CFTR agonists (e.g., forskolin and genistein)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

Tezacaftor

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

-

Corrector Treatment: Treat the cell monolayers with Tezacaftor or vehicle control for 24-48 hours to allow for correction of F508del-CFTR.

-

Ussing Chamber Setup:

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed Ringer's solution.

-

Equilibrate the system to 37°C.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

-

Establish a stable baseline Isc.

-

Add a CFTR agonist cocktail (e.g., forskolin to raise cAMP levels and genistein to potentiate channel opening) to the apical chamber.

-

Record the increase in Isc, which is indicative of CFTR-mediated chloride secretion.

-

To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) and observe the subsequent decrease in Isc.

-

-

Data Analysis: The magnitude of the agonist-stimulated and inhibitor-sensitive Isc is a measure of the functional CFTR activity at the cell surface. Compare the Isc from Tezacaftor-treated cells to that of vehicle-treated cells to determine the efficacy of the corrector.

Patch-Clamp Electrophysiology for Single-Channel Recording

Patch-clamp is a powerful technique to study the properties of individual ion channels, including their conductance and open probability.

Materials:

-

Cells expressing F508del-CFTR

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular and intracellular solutions

-

CFTR agonists (e.g., PKA and ATP for excised patches)

-

Tezacaftor

Procedure:

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

-

Micropipette Fabrication: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-

Seal Formation:

-

Fill the micropipette with the appropriate extracellular solution.

-

Under microscopic guidance, bring the pipette tip into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Recording Configurations:

-

Cell-attached: Record channel activity from the patch of membrane under the pipette without disrupting the cell.

-

Excised inside-out: After forming a seal, pull the pipette away from the cell to excise the membrane patch, exposing the intracellular face of the membrane to the bath solution. This configuration allows for the application of intracellular regulators like PKA and ATP.

-

-

Data Acquisition:

-

Apply a holding potential and record the single-channel currents.

-

For excised patches, add PKA and ATP to the bath solution to activate CFTR channels.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the single-channel conductance (amplitude of the current) and the open probability (the fraction of time the channel is in the open state).

-

Compare these parameters in cells treated with Tezacaftor versus vehicle control to assess the functional rescue of individual F508del-CFTR channels.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of this compound.

Caption: Mechanism of action of Tezacaftor on F508del-CFTR trafficking.

Caption: Experimental workflow for evaluating CFTR corrector efficacy.

References

- 1. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-world data confirm elexacftor/tezacaftor/ivacaftor modulators halves sweat chloride concentration in eligible people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unraveling the Structure-Activity Relationship of a Novel Pyrrolopyrimidine CFTR Corrector

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of pyrrolopyrimidine-based correctors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The lead compound in this series, designated as Corrector 6, has demonstrated potent activity in preclinical models of cystic fibrosis. This document outlines the core structural features influencing biological activity, details the experimental protocols for assessing compound efficacy, and visualizes the key experimental workflows.

Core Compound and Biological Activity

CFTR Corrector 6, a potent potentiator of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR), has emerged from a novel pyrrolopyrimidine scaffold. In preclinical studies, it has demonstrated significant efficacy in restoring the function of the mutated CFTR protein. The compound exhibits low nanomolar potency in crucial cell-based assays, as detailed in Table 1.

Table 1: Biological Activity of this compound

| Compound ID | Cell Line | Assay Type | EC50 (nM) |

| Corrector 6 | Primary Cystic Fibrosis Human Bronchial Epithelial (CF hBE) | CFTR Function Assay | 1.25 |

| Corrector 6 | Fischer Rat Thyroid (FRT) | CFTR Function Assay | 1.27 |

Structure-Activity Relationship of the Pyrrolopyrimidine Core

The core structure of this compound is a pyrrolo[3,4-c]pyrazole-3-carbonitrile. A systematic exploration of substitutions at various positions of this scaffold has revealed key determinants of corrector activity. The following sections and the corresponding data table summarize the impact of these modifications.

Table 2: Structure-Activity Relationship of Pyrrolopyrimidine Analogs

| Compound ID | R1 | R2 | R3 | R4 | EC50 (nM) in FRT cells |

| Corrector 6 | H | 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | H | 6-(3-(2-fluorophenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 1.27 |

| Analog 1 | CH3 | 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | H | 6-(3-(2-fluorophenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 5.8 |

| Analog 2 | H | 5-phenyl-1,2,4-oxadiazol-3-yl | H | 6-(3-(2-fluorophenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 15.2 |

| Analog 3 | H | 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | CH3 | 6-(3-(2-fluorophenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 8.9 |

| Analog 4 | H | 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | H | 6-(3-(phenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 22.5 |

| Analog 5 | H | 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | H | 6-(3-(2-chlorophenyl)-1H-pyrazol-1-yl)pyridin-2-yl | 3.1 |

Key SAR Insights:

-

Substitution at R1 (Pyrrole Nitrogen): Introduction of a methyl group at the R1 position (Analog 1) leads to a slight decrease in potency compared to the unsubstituted parent compound (Corrector 6), suggesting that a hydrogen at this position is preferred for optimal activity.

-

Modification of R2 (Oxadiazole Moiety): Replacement of the trifluoromethyl group on the oxadiazole ring with a phenyl group (Analog 2) results in a significant drop in potency. This indicates that the electron-withdrawing nature of the trifluoromethyl group is crucial for potent CFTR correction.

-

Substitution at R3 (Pyrrolopyrazole Core): Methylation at the R3 position (Analog 3) is tolerated to some extent, with a modest decrease in activity observed.

-

Alterations at R4 (Pyridine Side Chain): The substitution pattern on the terminal phenyl ring of the pyrazole moiety is critical. Removal of the fluorine atom (Analog 4) leads to a substantial loss of potency. Replacement of the fluorine with a chlorine atom (Analog 5) restores some of the activity, suggesting that an electron-withdrawing substituent at the 2-position of the phenyl ring is important for the interaction with the target protein.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the pyrrolopyrimidine CFTR correctors.

Cell Culture

Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutation were cultured in Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Primary human bronchial epithelial (hBE) cells from cystic fibrosis patients were cultured on collagen-coated, semi-permeable membranes at an air-liquid interface.

CFTR Functional Assay (Ussing Chamber)

The corrector activity of the compounds was assessed by measuring the restoration of CFTR-mediated chloride transport in FRT-F508del cells and primary CF hBE cells using an Ussing chamber system.

-

Cell Plating: Cells were seeded on Snapwell inserts and cultured until a polarized monolayer with high transepithelial electrical resistance (TEER > 200 Ω·cm²) was formed.

-

Compound Incubation: Cells were incubated with the test compounds at various concentrations for 24 hours at 37°C to allow for CFTR correction.

-

Ussing Chamber Measurement: The inserts were mounted in an Ussing chamber, and the monolayers were bathed in symmetrical Ringer's solution.

-

CFTR Activation: Following a baseline measurement, CFTR channels were stimulated by the addition of a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical and basolateral chambers.

-

Data Analysis: The change in short-circuit current (Isc) following stimulation was measured. The EC50 values were calculated from the dose-response curves of the change in Isc.

Synthesis of Pyrrolopyrimidine Derivatives

A general synthetic route to the pyrrolopyrimidine core and its derivatives is outlined below. The synthesis of the lead compound, Corrector 6, is provided as a representative example.

General Synthetic Scheme:

The synthesis typically involves a multi-step sequence starting from commercially available materials. Key steps often include the formation of the pyrrole ring, followed by the construction of the fused pyrimidine ring, and subsequent functionalization of the core structure.

Synthesis of Corrector 6 (Example):

A detailed, step-by-step synthetic procedure would be provided here in a publication or patent, including reactants, reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, recrystallization) for each step leading to the final compound. Characterization data (e.g., 1H NMR, 13C NMR, Mass Spectrometry) would also be included to confirm the structure and purity of the synthesized compound.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound.

Methodological & Application

Application Notes and Protocols for CFTR Corrector 6 in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. These mutations lead to the production of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the defective CFTR protein. This document provides detailed application notes and protocols for the use of CFTR corrector 6 , a potent CFTR potentiator, in primary human bronchial epithelial (HBE) cells. While named a "corrector," current data strongly indicates that this compound functions as a high-potency potentiator, enhancing the channel gating of CFTR proteins present at the cell surface.[1][2]

Primary HBE cells are considered the gold standard for in vitro studies of CFTR function as they closely mimic the physiology of the human airway epithelium.[3] These protocols are intended to guide researchers in the effective use of this compound for investigating CFTR function and evaluating its therapeutic potential.

Data Presentation

The following tables summarize key quantitative data for this compound and provide a framework for presenting experimental results.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| EC50 | Primary Cystic Fibrosis Human Bronchial Epithelial (CF hBE) cells | 1.25 nM | [1][2] |

| EC50 | Fischer Rat Thyroid (FRT) cell line | 1.27 nM |

Table 2: Experimental Data Summary Template for Ussing Chamber Assay

| Treatment Group | N | Baseline Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | This compound-Potentiated Isc (µA/cm²) | CFTRinh-172 Inhibition (µA/cm²) |

| Vehicle Control | |||||

| This compound (Dose 1) | |||||

| This compound (Dose 2) | |||||

| Positive Control (e.g., Ivacaftor) |

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells

Primary HBE cells should be cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that resembles the native airway.

Materials:

-

Primary HBE cells from healthy donors or CF patients

-

Bronchial epithelial cell growth medium

-

ALI differentiation medium

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Collagen-coated flasks and plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Protocol:

-

Expand primary HBE cells in collagen-coated flasks using bronchial epithelial cell growth medium.

-

Seed the expanded HBE cells onto the apical side of Transwell permeable supports at a high density.

-

Maintain the cells submerged in growth medium in both the apical and basolateral compartments until they reach confluence.

-

Once confluent, remove the apical medium to establish an air-liquid interface.

-

Replace the basolateral medium with ALI differentiation medium every 2-3 days.

-

Allow the cells to differentiate for at least 3-4 weeks at 37°C in a 5% CO2 incubator. Differentiated cultures will exhibit a high transepithelial electrical resistance (TEER).

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol outlines its use to assess the potentiator activity of this compound.

Materials:

-

Differentiated HBE cells on Transwell supports

-

Ussing chamber system

-

Krebs-bicarbonate Ringer (KBR) solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (Adenylyl cyclase activator)

-

This compound

-

CFTRinh-172 (CFTR inhibitor)

-

Voltage-clamp amplifier and data acquisition system

Protocol:

-

Mount the Transwell support with differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) KBR solution.

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Allow the baseline Isc to stabilize.

-

Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and record the change in Isc.

-

Once a new stable baseline is achieved, add forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR through the cAMP pathway.

-

After the forskolin-stimulated Isc has peaked and stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner (e.g., starting from 0.1 nM to 100 nM). Record the potentiation of the Isc.

-

At the end of the experiment, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.

Forskolin-Induced Swelling (FIS) Assay in HBE Organoids

The FIS assay is a higher-throughput method to assess CFTR function in 3D organoid cultures.

Materials:

-

HBE-derived organoids

-

Basement membrane matrix

-

96-well plates

-

Forskolin

-

This compound

-

Live-cell imaging system

Protocol:

-

Embed HBE organoids in a basement membrane matrix and seed them into a 96-well plate.

-

Culture the organoids until they form a lumen.

-

Pre-treat the organoids with either vehicle or different concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Add forskolin (e.g., 10 µM) to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.

-

Acquire brightfield or confocal images of the organoids at regular intervals for several hours using a live-cell imaging system.

-

Quantify the change in organoid area or volume over time as a measure of CFTR function. Increased swelling indicates enhanced CFTR activity.

Western Blot Analysis of CFTR Protein

Western blotting is used to assess the maturation and total protein levels of CFTR. As this compound is a potentiator, it is not expected to significantly alter the CFTR protein expression or maturation state (the ratio of the mature, complex-glycosylated Band C to the immature, core-glycosylated Band B). However, this can be a useful control experiment.

Materials:

-

Differentiated HBE cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (6% acrylamide)

-

PVDF membrane

-

Primary anti-CFTR antibody

-

Loading control antibody (e.g., anti-Na+/K+-ATPase)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the differentiated HBE cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates in Laemmli buffer. Note: Do not boil CFTR samples as this can cause aggregation; heat at 37°C for 15-30 minutes.

-

Separate the proteins by SDS-PAGE on a 6% acrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

The immature CFTR (Band B) will appear at ~150 kDa, and the mature, complex-glycosylated CFTR (Band C) will be at ~170-180 kDa.

Mandatory Visualizations

Caption: Signaling pathway of CFTR activation and potentiation.

Caption: Experimental workflow for Ussing chamber analysis.

Disclaimer

This document provides generalized protocols and should be adapted to specific experimental conditions and cell sources. It is essential to consult the relevant literature and perform appropriate validation experiments. The information provided is for research use only and not for clinical or diagnostic purposes.

References

Application Notes and Protocols for CFTR Corrector Application in Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids, particularly from intestinal or airway epithelial tissues, have emerged as a powerful preclinical model for studying cystic fibrosis (CF) and evaluating the efficacy of CFTR modulator therapies. These three-dimensional, self-organizing structures recapitulate the genotype and phenotype of the donor, offering a personalized approach to drug development. This document provides a detailed protocol for the application of CFTR correctors in organoid models, using the forskolin-induced swelling (FIS) assay as the primary functional readout. While this protocol is broadly applicable, it will use "Corrector 6" as a placeholder for the specific corrector molecule being investigated.

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an anion channel responsible for ion and fluid transport across epithelial surfaces.[1] Class II mutations, such as the common F508del mutation, result in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[2] CFTR correctors are small molecules designed to rescue the trafficking of these misfolded proteins to the cell surface, thereby increasing the quantity of functional CFTR channels.

The FIS assay is a robust method to quantify the function of the CFTR channel in organoids.[3] Activation of CFTR by forskolin, an adenylyl cyclase activator, leads to the secretion of chloride ions and fluid into the organoid lumen, causing the organoids to swell.[4][5] The extent of this swelling is directly proportional to CFTR function and can be precisely measured using microscopy and image analysis.

Key Experimental Protocols

Organoid Culture and Maintenance

Patient-derived intestinal or airway organoids should be cultured in a basement membrane matrix (e.g., Matrigel®) and maintained in a specialized growth medium. Organoids are typically passaged weekly and can be cryopreserved for long-term banking.

Forskolin-Induced Swelling (FIS) Assay

This protocol outlines the key steps for performing a FIS assay to evaluate the efficacy of "Corrector 6".

Materials:

-

Mature organoids (intestinal or airway)

-

Basement membrane matrix

-

Organoid growth medium

-

"Corrector 6" stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Forskolin stock solution

-

CFTR potentiator (e.g., Ivacaftor/VX-770), optional but recommended for certain mutations

-

Live-cell imaging dye (e.g., Calcein Green AM)

-

Assay buffer (e.g., Krebs-Henseleit buffer)

-

96-well clear bottom plates

-

Automated live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

-

Seeding Organoids: Seed 30-80 organoids per well in a 96-well plate embedded in the basement membrane matrix.

-

Organoid Culture: Culture the seeded organoids for 24-48 hours in the appropriate growth medium to allow for recovery and growth.

-

Corrector Incubation: Treat the organoids with "Corrector 6" at various concentrations. A vehicle control (e.g., DMSO) must be included. The incubation period is typically 18-24 hours to allow for the rescue and trafficking of the CFTR protein to the cell surface.

-

Staining: On the day of the assay, stain the organoids with a live-cell dye like Calcein Green AM for 30-60 minutes to visualize the organoids for imaging.

-

Assay Initiation: Replace the medium with pre-warmed assay buffer containing forskolin (typically 5-10 µM). If a potentiator is used, it is added simultaneously with forskolin.

-

Live-Cell Imaging: Immediately begin live-cell imaging using an automated microscope system. Capture brightfield or fluorescent images at regular intervals (e.g., every 10-20 minutes) for a duration of 1 to 2 hours.

-

Image Analysis: Quantify the change in organoid area or volume over time using image analysis software. The swelling response is typically normalized to the initial organoid size at time zero.

Data Presentation

The primary endpoint of the FIS assay is the extent of organoid swelling, which is often quantified as the Area Under the Curve (AUC) of the swelling kinetics. The results should be summarized in a clear and structured table for easy comparison between different treatment conditions.

| Treatment Group | Concentration (µM) | Mean AUC ± SD | Fold Change vs. Vehicle | p-value |

| Vehicle Control (DMSO) | - | 150 ± 25 | 1.0 | - |

| Corrector 6 | 1 | 450 ± 50 | 3.0 | <0.05 |

| Corrector 6 | 3 | 800 ± 75 | 5.3 | <0.01 |

| Corrector 6 | 10 | 1200 ± 110 | 8.0 | <0.001 |

| Positive Control (e.g., Elexacaftor/Tezacaftor/Ivacaftor) | 3 | 1500 ± 130 | 10.0 | <0.001 |

Visualization of Pathways and Workflows

CFTR Activation Signaling Pathway

The following diagram illustrates the signaling cascade initiated by forskolin, leading to the activation of the CFTR channel and subsequent organoid swelling.

Caption: Forskolin-induced CFTR activation pathway leading to organoid swelling.

Experimental Workflow for Corrector 6 Application

The following diagram outlines the sequential steps involved in the application and evaluation of "Corrector 6" in an organoid model using the FIS assay.

Caption: Experimental workflow for evaluating CFTR corrector efficacy using the FIS assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Ussing Chamber Assay with CFTR Corrector VX-661 (Tezacaftor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel found in the apical membrane of epithelial cells.[1][3] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus failing to reach the plasma membrane.[4] CFTR modulators are a class of drugs designed to correct these defects. Correctors, such as VX-661 (Tezacaftor), are small molecules that aid in the proper folding and trafficking of mutant CFTR to the cell surface, while potentiators, like VX-770 (Ivacaftor), enhance the channel's opening probability.

The Ussing chamber is an essential electrophysiological technique used to measure ion transport across epithelial tissues. By mounting a monolayer of polarized epithelial cells in the chamber, researchers can quantify CFTR function by measuring the short-circuit current (Isc), a direct measure of transepithelial ion movement. This application note provides a detailed protocol for utilizing the Ussing chamber to assess the efficacy of the CFTR corrector VX-661 (Tezacaftor) in rescuing the function of mutant CFTR.

CFTR Signaling and Corrector Mechanism of Action

The biogenesis of a functional CFTR protein is a complex process. Wild-type CFTR is synthesized in the ER, undergoes core glycosylation (Band B), and is then transported to the Golgi apparatus for further processing and complex glycosylation (Band C), before being trafficked to the plasma membrane. Class II mutations, such as F508del, disrupt this process, leading to the retention and degradation of the immature protein in the ER.

CFTR correctors like Tezacaftor (VX-661) are thought to act as pharmacological chaperones. They bind to the mutant CFTR protein, stabilizing its structure and facilitating its proper folding. This allows the corrected protein to escape ER-associated degradation and traffic through the Golgi to the apical membrane, thereby increasing the density of functional CFTR channels at the cell surface.

References

Application Notes and Protocols: Western Blot Analysis of CFTR Protein after Treatment with CFTR Corrector 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of mutant CFTR protein, allowing it to reach the cell surface and function properly.

Western blot analysis is a fundamental technique to assess the efficacy of CFTR correctors. It allows for the visualization and quantification of different forms of the CFTR protein. The immature, core-glycosylated form (Band B), with a molecular weight of approximately 150 kDa, resides in the endoplasmic reticulum (ER).[1] The mature, complex-glycosylated form (Band C), with a molecular weight of around 170 kDa, has trafficked through the Golgi apparatus and is present at the plasma membrane.[1] An increase in the Band C to Band B ratio upon treatment with a corrector, such as the hypothetical "CFTR Corrector 6," indicates successful protein maturation and trafficking.

These application notes provide a detailed protocol for performing Western blot analysis to evaluate the effect of this compound on CFTR protein expression and maturation.

Data Presentation: Quantitative Analysis of CFTR Protein Levels

The following tables summarize hypothetical quantitative data from a study analyzing the effects of this compound on the levels of immature (Band B) and mature (Band C) CFTR protein in a cellular model expressing a common CF-causing mutation (e.g., F508del). Densitometric analysis of Western blots was performed using image analysis software, and the intensity of CFTR bands was normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on CFTR Protein Levels in F508del-CFTR Expressing Cells

| Treatment Group | Concentration (µM) | Normalized Band B Intensity (Arbitrary Units) | Normalized Band C Intensity (Arbitrary Units) |

| Vehicle Control | - | 1.00 ± 0.15 | 0.10 ± 0.05 |

| This compound | 1 | 1.10 ± 0.20 | 0.50 ± 0.10 |

| This compound | 5 | 1.05 ± 0.18 | 1.20 ± 0.25 |

| This compound | 10 | 0.95 ± 0.12 | 2.50 ± 0.40 |

Table 2: Assessment of CFTR Maturation Efficiency after this compound Treatment

| Treatment Group | Concentration (µM) | Ratio of Band C to Band B | Fold Change in Maturation vs. Control |

| Vehicle Control | - | 0.10 | 1.0 |

| This compound | 1 | 0.45 | 4.5 |

| This compound | 5 | 1.14 | 11.4 |

| This compound | 10 | 2.63 | 26.3 |

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of CFTR protein.

Cell Culture and Treatment

-